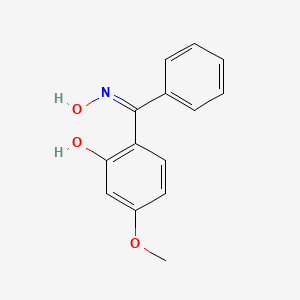![molecular formula C23H22Cl2O5 B6113807 3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6113807.png)
3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one, commonly known as TMB-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. TMB-4 is a spiroacetal derivative of bisphenol A, which has been shown to have antimicrobial, antifungal, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of TMB-4 is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death. TMB-4 has also been shown to inhibit the replication of viruses by blocking the fusion of viral and host cell membranes.
Biochemical and Physiological Effects:
TMB-4 has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have minimal effects on liver and kidney function, as well as on blood cell counts. TMB-4 has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMB-4 is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various infectious diseases. TMB-4 has also been shown to have low toxicity, which makes it a safer alternative to other antimicrobial agents. However, TMB-4 is a synthetic compound, which may limit its availability and increase its cost compared to natural antimicrobial agents.
Zukünftige Richtungen
For research on TMB-4 include the development of topical antimicrobial agents, combination therapy with other antimicrobial agents, and further studies on its mechanism of action.
Synthesemethoden
TMB-4 can be synthesized through a multi-step process involving the reaction of bisphenol A with 4-chlorobenzoyl chloride, followed by cyclization with acetic anhydride and sulfuric acid. The resulting compound is then subjected to a series of oxidation and reduction reactions to produce TMB-4. The synthesis method has been optimized to produce high yields of TMB-4 with high purity.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antimicrobial properties against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. TMB-4 has also been shown to have antifungal properties against Candida albicans and Aspergillus fumigatus. In addition, TMB-4 has been shown to have antiviral properties against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Eigenschaften
IUPAC Name |
3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2O5/c24-17-5-1-15(2-6-17)19-27-11-22(12-28-19)9-10-23(21(22)26)13-29-20(30-14-23)16-3-7-18(25)8-4-16/h1-8,19-20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNDXISPVWRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C14COC(OC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)
![ethyl 4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6113737.png)
![3-amino-6-ethyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![1-[2-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6113757.png)

![N-[3-(dimethylamino)propyl]-2-methylbenzamide](/img/structure/B6113768.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6113772.png)
![methyl (5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B6113779.png)
![(2-furylmethyl){[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B6113796.png)
![6-oxo-1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6113799.png)
![N-[4-(ethylthio)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6113810.png)
![3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6113822.png)
![N-cyclopropyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6113828.png)